molecular formula C7H7N3O3 B12914936 7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione CAS No. 65183-61-1

7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione

Cat. No.: B12914936
CAS No.: 65183-61-1
M. Wt: 181.15 g/mol
InChI Key: GTMGELLVPUSBMG-UHFFFAOYSA-N
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Description

7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine fused ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isoxazole-4-carboxylate with guanidine derivatives, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other critical cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

65183-61-1

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione

InChI

InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12)

InChI Key

GTMGELLVPUSBMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NOC=C2C(=O)NC1=O

Origin of Product

United States

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